2-(4-bromophenyl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide
CAS No.: 2320686-91-5
Cat. No.: VC5080504
Molecular Formula: C17H17BrN6O
Molecular Weight: 401.268
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320686-91-5 |
|---|---|
| Molecular Formula | C17H17BrN6O |
| Molecular Weight | 401.268 |
| IUPAC Name | 2-(4-bromophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C17H17BrN6O/c1-22(17(25)8-12-2-4-13(18)5-3-12)14-9-23(10-14)16-7-6-15-20-19-11-24(15)21-16/h2-7,11,14H,8-10H2,1H3 |
| Standard InChI Key | BQKYUCBQGYYZSI-UHFFFAOYSA-N |
| SMILES | CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=C(C=C4)Br |
Introduction
2-(4-bromophenyl)-N-methyl-N-(1-{ triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound integrates a 4-bromophenyl group, a triazolo[4,3-b]pyridazine ring, and an azetidinylacetamide moiety, which suggests possible interactions with biological targets, potentially leading to therapeutic effects.
Synthesis
The synthesis of 2-(4-bromophenyl)-N-methyl-N-(1-{ triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide typically involves several key steps, requiring careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. Techniques like chromatography are often employed for purification.
Potential Applications
Research indicates that compounds with similar structures have shown activity against various biological targets, suggesting potential therapeutic applications. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors.
Chemical Reactions and Interactions
The compound can undergo several types of chemical reactions, including those involving oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and solvents like ethanol or dichloromethane are typically used.
Comparison with Similar Compounds
Other compounds with similar structural features, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have shown promising antimicrobial and anticancer activities. These compounds highlight the potential of bromophenyl-substituted heterocycles in medicinal chemistry .
7.1. Biological Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume